molecular formula C31H25ClF3N5O3 B10800555 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride

Cat. No.: B10800555
M. Wt: 608.0 g/mol
InChI Key: QGVUVMVWYWMZIR-NTISSMGPSA-N
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Description

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride is a useful research compound. Its molecular formula is C31H25ClF3N5O3 and its molecular weight is 608.0 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride (CAS Number: 1532533-69-9) is a complex organic molecule with potential therapeutic applications. Its unique structural features include a pyrazolo[3,4-d]pyrimidine moiety and fluorinated phenyl groups, which contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C31H24F3N5O3C_{31}H_{24}F_3N_5O_3 with a molecular weight of approximately 571.56 g/mol . The presence of multiple functional groups enhances its reactivity and biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC31H24F3N5O3C_{31}H_{24}F_3N_5O_3
Molecular Weight571.56 g/mol
Key Functional GroupsPyrazolo[3,4-d]pyrimidine, Amino
Fluorinated Phenyl GroupsPresent

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Studies indicate potential antitumor properties linked to the pyrazolo[3,4-d]pyrimidine core. For instance, derivatives have shown efficacy against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
  • Antiviral Properties : Similar compounds have been identified as inhibitors of pyrimidine biosynthesis, which is crucial for viral replication. This suggests that the compound may have antiviral applications by disrupting nucleic acid synthesis in pathogens .
  • Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis or signaling pathways critical for cell survival and proliferation.
  • Receptor Interaction : It may interact with various receptors or proteins that regulate cellular responses to external stimuli.

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally related compounds:

Case Study 1: Antitumor Efficacy

In a study conducted by Wang et al. (2015), pyrrolo[2,3-d]pyrimidines were identified as promising antitumor agents targeting folate receptors. These findings suggest that similar compounds could be developed for targeted cancer therapies.

Case Study 2: Antiviral Mechanisms

Research has demonstrated that certain chromenone derivatives exhibit broad-spectrum antiviral activity by inhibiting de novo pyrimidine biosynthesis. This mechanism amplifies the production of interferons, enhancing the host's antiviral response .

Properties

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUVMVWYWMZIR-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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